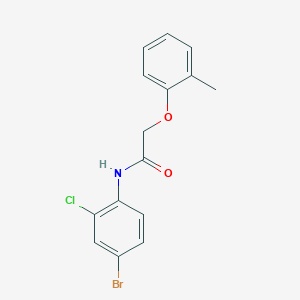
N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "Bromochloroacetyl-2-methylphenoxyanilide" or "BCAA".
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been found to exhibit insecticidal and herbicidal properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its potential as an anti-inflammatory, analgesic, and antipyretic agent. It can also be used as an insecticide and herbicide. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the potential use of this compound as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide can be achieved by reacting 4-bromo-2-chloroaniline with 2-methylphenol in the presence of sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride and purified to obtain N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an insecticide and herbicide.
properties
Molecular Formula |
C15H13BrClNO2 |
|---|---|
Molecular Weight |
354.62 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H13BrClNO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
WNTHICQYAQBQQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243908.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243909.png)
![2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243910.png)
![3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243911.png)
![3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243913.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B243915.png)
![4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243918.png)
![2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243920.png)
![4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243921.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243922.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B243923.png)
![2-(2-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B243924.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243930.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B243931.png)